molecular formula C8H6FNO2 B1458459 (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid CAS No. 1567668-00-1

(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid

Cat. No. B1458459
M. Wt: 167.14 g/mol
InChI Key: CVHRBHXXXSAHAO-OWOJBTEDSA-N
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Description

“(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid” is a chemical compound with the CAS Number: 1567668-00-1 . It has a molecular weight of 167.14 and a molecular formula of C8H6FNO2 .


Molecular Structure Analysis

The compound has a defined bond stereocenter count of 1 . Its InChI code is 1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H, (H,11,12)/b2-1+ . The compound is canonicalized .


Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 50.2Ų . It has a hydrogen bond acceptor count of 4 and a hydrogen bond donor count of 1 . The compound also has a rotatable bond count of 2 .

Scientific Research Applications

Photoalignment of Nematic Liquid Crystals

One study highlighted the use of derivates similar to (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid in promoting excellent photoalignment of nematic liquid crystals. The research demonstrated that the photoalignment quality is influenced by the presence and position of fluoro-substituents, with fluorinated derivatives providing superior alignment capabilities compared to non-fluorinated counterparts. This finding has implications for the development of advanced liquid crystal displays (LCDs) and optoelectronic devices (Hegde et al., 2013).

Synthesis and Biological Activity

Another study focused on the synthesis and evaluation of the biological activity of isomers of 3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives. Although not directly mentioning (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid, the research underscores the broad interest in the synthetic and functional exploration of prop-2-enoic acid derivatives in pharmacological contexts (Modzelewska-Banachiewicz et al., 2009).

Novel Synthetic Pathways

Research into novel synthetic pathways for producing 4-fluoropyridines has shown the versatility of compounds related to (2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid in synthesizing aryl-substituted fluoropyridines. These findings have potential applications in developing new pharmaceuticals and agrochemicals due to the significance of fluoropyridines in these industries (Wittmann et al., 2006).

Structural and Spectroscopic Analysis

A detailed structural and spectroscopic analysis of a similar compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, revealed insights into its molecular geometry, stabilization through intramolecular and intermolecular interactions, and nonlinear optical (NLO) properties. This type of research is crucial for designing materials with specific optical characteristics, which can be applied in fields such as photonics and optical computing (Venkatesan et al., 2016).

properties

IUPAC Name

(E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO2/c9-7-5-10-4-3-6(7)1-2-8(11)12/h1-5H,(H,11,12)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHRBHXXXSAHAO-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC(=C1/C=C/C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-fluoropyridin-4-yl)prop-2-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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